molecular formula C11H7Cl2NO2S B1364887 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid CAS No. 898390-41-5

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid

Cat. No.: B1364887
CAS No.: 898390-41-5
M. Wt: 288.1 g/mol
InChI Key: UGYDHONIIMDNCZ-UHFFFAOYSA-N
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Description

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to proteins involved in cell signaling, altering their function and leading to changes in cellular responses . The interactions between this compound and these biomolecules are primarily through non-covalent bonds, such as hydrogen bonds and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter the expression of genes involved in cell proliferation, thereby inhibiting the growth of cancer cells . In normal cells, this compound can modulate metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound can degrade, leading to a reduction in its biological activity . Long-term studies have also indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer activities without significant adverse effects . At higher doses, it can cause toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range . Beyond this range, the compound can become toxic and harmful to the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound . The metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions . These reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active and passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications . For instance, the presence of certain amino acid sequences can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting the chlorides to corresponding hydrocarbons.

    Substitution: The thiazole ring and the dichlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrocarbons from the dichlorophenyl group.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(4-(2,4-Dichlorophenyl)thiazol-2-YL)acetic acid
  • 2-(4-(3,5-Dichlorophenyl)thiazol-2-YL)acetic acid
  • 2-(4-(3,4-Difluorophenyl)thiazol-2-YL)acetic acid

Comparison:

  • Uniqueness: The presence of the 3,4-dichlorophenyl group in 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity.
  • Biological Activity: Compared to other similar compounds, the 3,4-dichlorophenyl derivative may exhibit different potency and selectivity in its biological effects due to the specific positioning of the chlorine atoms.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)9-5-17-10(14-9)4-11(15)16/h1-3,5H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYDHONIIMDNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398606
Record name [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898390-41-5
Record name [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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